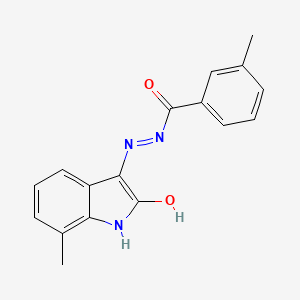![molecular formula C14H11N3O5 B11701603 2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid CAS No. 313960-88-2](/img/structure/B11701603.png)
2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid is an organic compound with the molecular formula C14H12N2O4. This compound is characterized by a pyridine ring substituted with a methyl group and a carbamoyl group, attached to a benzoic acid moiety that is further substituted with a nitro group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methylpyridine with phosgene to form the corresponding isocyanate intermediate.
Coupling with Benzoic Acid Derivative: The isocyanate intermediate is then reacted with 3-nitrobenzoic acid under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products
Reduction: 2-[(4-Methylpyridin-2-yl)carbamoyl]-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
2-[(4-Methylpyridin-2-yl)carbamoyl]-5-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its chemical properties.
Properties
CAS No. |
313960-88-2 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
2-[(4-methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H11N3O5/c1-8-5-6-15-11(7-8)16-13(18)12-9(14(19)20)3-2-4-10(12)17(21)22/h2-7H,1H3,(H,19,20)(H,15,16,18) |
InChI Key |
NOHFIBCBOKQDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


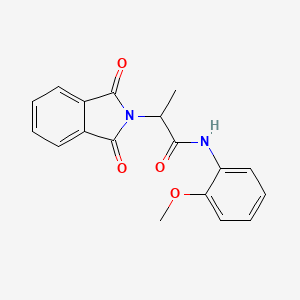
![(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate](/img/structure/B11701525.png)
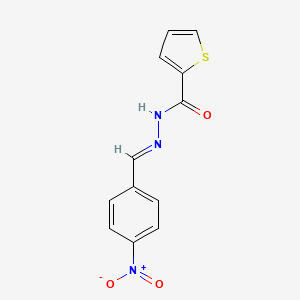
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701545.png)

![4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11701564.png)
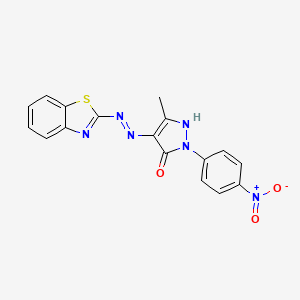
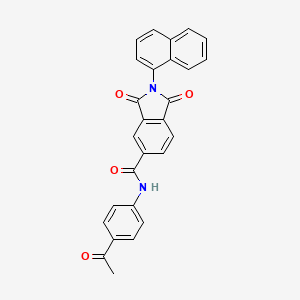

![Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]-](/img/structure/B11701591.png)
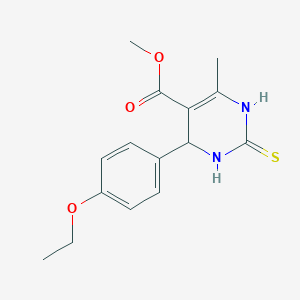
![7-chloro-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701616.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701619.png)
